N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide
Description
N-{[6-(tert-Butoxy)pyridin-2-yl]methyl}prop-2-enamide is a pyridine-based enamide derivative characterized by a tert-butoxy substituent at the 6-position of the pyridine ring and a propenamide group linked via a methylene bridge. The tert-butoxy group confers steric bulk and chemical stability, while the enamide moiety enables reactivity in nucleophilic or radical processes.
Properties
IUPAC Name |
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-11(16)14-9-10-7-6-8-12(15-10)17-13(2,3)4/h5-8H,1,9H2,2-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLWNXRILGWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide typically involves the reaction of 6-(tert-butoxy)pyridin-2-ylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
2-(N-Allylacetamido)-N-(tert-butyl)-2-(pyridin-2-yl)pent-4-enamide ()
- Core Structure : Pyridine with a pent-4-enamide chain and a tert-butyl group on the amide nitrogen.
- Key Differences: The target compound has a tert-butoxy group on pyridine, whereas this analog features a tert-butyl group directly on the amide nitrogen.
- Synthesis : Synthesized via a multicomponent reaction (pyridine-2-carboxaldehyde, allylamine, NaH) with 87% yield, indicating high efficiency .
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide ()
- Core Structure : Chloropyridine with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.
- Key Differences : The TBS group offers labile protection under acidic conditions compared to the tert-butoxy group in the target compound, which is more stable but bulkier. The chloropyridine core may limit solubility in polar solvents .
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate ()
- Core Structure: Pyridine with tert-butoxycarbonyl (Boc)-protected amino groups.
- Key Differences: Boc groups are carbamates, whereas the target compound’s tert-butoxy group is an ether.
- Synthesis : Achieved 91% yield using iridium catalysis and Hantzsch ester, highlighting the role of transition-metal catalysts in complex syntheses .
Pyrrolidin-2-yl-Substituted Pyridines ()
- Core Structure : Pyrrolidine-pyridine hybrids with tert-butyldimethylsiloxy (TBSO) groups.
- Key Differences : The TBSO group introduces hydrolytic sensitivity, unlike the target’s tert-butoxy group. The pyrrolidine ring adds conformational rigidity, which could influence binding affinity in biological systems.
- Synthesis : Utilized HATU-mediated coupling, a method applicable to enamide synthesis if carboxylate intermediates are involved .
N-(Prop-2-enoyl)prop-2-enamide ()
Stability and Reactivity
- tert-Butoxy vs. Silyl Ethers : The tert-butoxy group in the target compound is hydrolytically stable under basic conditions, whereas silyl ethers () are prone to cleavage by acids or fluorides. This makes the target compound more suitable for prolonged storage or reactions in basic media .
- Enamide Reactivity : The conjugation between the pyridine ring and enamide in the target compound may enhance electron-withdrawing effects, accelerating reactions like Michael additions compared to simpler enamides () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
